

Application Notes and Protocols: 5-(Phenylazo)salicylic Acid in Supramolecular Chemistry

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Compound of Interest

Compound Name: 5-(Phenylazo)salicylic acid

Cat. No.: B117827

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Audience: Researchers, scientists, and drug development professionals.

Introduction to 5-(Phenylazo)salicylic Acid

5-(Phenylazo)salicylic acid (CAS: 3147-53-3) is an azo compound characterized by a phenyl group linked to a salicylic acid moiety via a nitrogen-nitrogen double bond ($-N=N-$).^[1] This molecular architecture provides a unique combination of functional groups—a carboxylic acid, a hydroxyl group, and an azo bridge—making it a versatile building block, or "tecton," in the field of supramolecular chemistry. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π - π stacking, allows for the construction of complex, ordered assemblies.^[1] These attributes make it a molecule of interest for applications ranging from materials science to drug development.^{[1][2]}

Applications in Supramolecular Chemistry

The unique structure of **5-(phenylazo)salicylic acid** lends itself to several applications:

- **Co-crystal Engineering:** Salicylic acid and its derivatives are well-regarded "co-formers" in the pharmaceutical industry. By co-crystallizing with an Active Pharmaceutical Ingredient (API), they can modify critical physicochemical properties such as solubility, stability, and bioavailability without altering the API's pharmacological action.^[3] The carboxylic acid and hydroxyl groups of the salicylic acid moiety are potent hydrogen bond donors and acceptors,

facilitating the formation of robust supramolecular synthons with complementary functional groups on APIs.

- **Molecular Recognition and Sensing:** The compound serves as a valuable reagent in analytical chemistry for the detection of metal ions through colorimetric assays.^[1] It acts as a ligand, forming stable, colored complexes with various metal ions.^[1] A notable application is in the detection of Zinc(II) ions, where it forms a colored complex that can be quantitatively analyzed using UV-Vis spectroscopy.^[1] This property opens avenues for its use in developing new chemosensors for environmental and biological monitoring.
- **Self-Assembly and Materials Science:** The capacity for hydrogen bonding and π - π stacking enables **5-(phenylazo)salicylic acid** to form three-dimensional supramolecular frameworks.^[1] These self-assembled structures have potential applications in the development of novel materials with tailored optical and electronic properties, including sensors and catalysts.^[1]
- **Drug Delivery and Pharmacology:** Beyond its role in supramolecular construction, **5-(phenylazo)salicylic acid** and its derivatives exhibit inherent anti-inflammatory and analgesic properties.^[1] This dual functionality makes it a promising scaffold for creating new therapeutic agents. Studies have explored its incorporation into polymer conjugates for targeted drug delivery systems.^[1] It is also a known impurity and synthetic precursor to Mesalazine (5-aminosalicylic acid), a key drug for treating inflammatory bowel disease.^{[4][5]}

Data Presentation: Physicochemical Properties and Biological Activity

Quantitative data provides a clear basis for experimental design and comparison.

Table 1: Physicochemical Properties of **5-(Phenylazo)salicylic acid**

Property	Value	Source
CAS Number	3147-53-3	[6]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃	[1] [6]
Molecular Weight	242.23 g/mol	[1] [6]
Appearance	Solid, Brown to Dark Brown	[1]
Melting Point	220.5 °C	[1]
pKa (Predicted)	2.71 ± 0.10	[1]
Hydrogen Bond Donors	2	[6]

| Hydrogen Bond Acceptors | 5 [\[6\]](#) |

Table 2: In Vitro Anti-inflammatory Activity of Related Salicylic Acid Azo-Derivatives

The anti-inflammatory potential is often evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method. This assay measures the ability of a compound to prevent hemolysis (rupture) of red blood cells induced by hypotonic stress, which mimics lysosomal membrane damage during inflammation.[\[1\]](#)[\[2\]](#) The data below is for derivatives of **5-(phenylazo)salicylic acid**, demonstrating the activity of this class of compounds.

Compound (Substituent on Phenyl Ring)	Concentration	% Protection of HRBC Membrane	Source
Derivative with meta-nitro group	Not Specified	79.76	[1]
Derivative with meta-nitro group	Not Specified	71.87	[1]
Derivative with meta-nitro group	Not Specified	69.53	[1]
Sodium Diclofenac (Reference Drug)	Not Specified	74.48	[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development.

Protocol 1: Synthesis of **5-(Phenylazo)salicylic Acid**

This protocol is based on a standard diazotization and azo coupling reaction.[\[2\]](#)[\[4\]](#)[\[7\]](#)

Materials:

- Aniline (18.6 g, 0.2 mole)
- Concentrated Hydrochloric Acid (45 ml)
- Sodium Nitrite (14 g)
- Salicylic Acid (28 g, 0.2 mole)
- Sodium Hydroxide solution (33 ml)
- Sodium Carbonate (6 g total)
- Deionized Water
- Ice-salt bath
- Starch-iodide paper
- Congo red indicator paper

Procedure:

- Diazotization: a. In a beaker, dissolve 18.6 g of aniline in a mixture of 45 ml of concentrated HCl and 45 ml of water. b. Cool the solution to 0°C in an ice-salt bath. c. Slowly add a solution of 14 g of sodium nitrite in 40 ml of water, stirring vigorously. Maintain the temperature below 2°C throughout the addition. d. After addition is complete, continue stirring for 10 minutes. The solution should be strongly acidic to Congo red and give a weak positive test for excess nitrite with starch-iodide paper.[\[7\]](#) e. Carefully add 4 g of sodium

carbonate to neutralize most of the excess HCl until the solution is only slightly acid to Congo red.[7]

- Azo Coupling: a. In a separate, larger beaker, prepare a cold solution of 28 g of salicylic acid in a mixture of 33 ml sodium hydroxide solution, 67 ml water, and 2 g of sodium carbonate. [7] b. Slowly add the diazonium salt solution from Step 1e to the cold salicylic acid solution, stirring continuously and maintaining the temperature below 5°C with external cooling.[7] c. A deep yellow/brownish paste will form as the product, **5-(phenylazo)salicylic acid** sodium salt, precipitates.[7] d. After the addition is complete, continue stirring the mixture at 0-5°C for 5-6 hours to ensure the reaction goes to completion.[7]
- Isolation and Purification: a. The precipitated sodium salt can be filtered and washed with a dilute salt solution. b. To obtain the free acid, resuspend the salt in water and neutralize with hydrochloric acid until precipitation is complete.[7] c. Filter the resulting brownish solid, wash with cold water, and dry. Recrystallization from glacial acetic acid can be performed for further purification.[2]

Protocol 2: General Method for Co-Crystal Screening by Slurry Crystallization

This method is effective for screening potential co-crystals by allowing the system to reach thermodynamic equilibrium.[8][9]

Materials:

- Active Pharmaceutical Ingredient (API)
- **5-(Phenylazo)salicylic acid** (as co-former)
- A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile, water)[8]
- Small vials with magnetic stir bars
- Stir plate
- Filtration apparatus
- Powder X-ray Diffraction (PXRD) instrument for analysis

Procedure:

- Preparation: a. Add the API and **5-(phenylazo)salicylic acid** to a vial in a specific stoichiometric ratio (e.g., 1:1 molar ratio). The total amount should be sufficient to ensure a solid phase remains (i.e., a saturated solution).[8] b. Add a small volume of the chosen solvent (e.g., 0.5 mL) to the vial to create a slurry.[8]
- Equilibration: a. Place the vial on a stir plate and stir at a constant rate (e.g., 150 rpm) at room temperature. b. Allow the slurry to stir for 24-48 hours to allow for the conversion to the most thermodynamically stable solid form.[8]
- Isolation and Analysis: a. Isolate the solid material by filtration. b. Wash the solid with a small amount of the same solvent used for the slurry and allow it to air-dry.[8] c. Analyze the resulting solid using PXRD. d. A new, unique diffraction pattern that differs from the patterns of the starting API and co-former indicates the formation of a new co-crystal phase.

Protocol 3: Colorimetric Detection of Zinc(II) Ions

This protocol provides a general framework for using **5-(phenylazo)salicylic acid** as a colorimetric sensor for metal ions, based on its known interaction with Zn(II).[1][10]

Materials:

- Stock solution of **5-(phenylazo)salicylic acid** in a suitable solvent (e.g., methanol or DMF).
- Stock solution of Zinc(II) salt (e.g., ZnCl₂) in deionized water.
- Buffer solution (e.g., PBS, pH 7.4) to maintain consistent pH.
- UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

- Preparation of Sensor Solution: a. In a quartz cuvette, add a specific volume of the **5-(phenylazo)salicylic acid** stock solution. b. Add buffer solution and deionized water to reach a final volume of ~2-3 mL, ensuring the final concentration of the sensor is in the micromolar range (e.g., 10-50 μM).[10]

- Titration and Measurement: a. Record the initial UV-Vis absorbance spectrum of the sensor solution from 200-800 nm.[11] b. Add small, incremental amounts of the Zn(II) stock solution to the cuvette. c. After each addition, mix the solution thoroughly and wait for the color change to stabilize (e.g., 30 seconds).[10] d. Record the UV-Vis spectrum after each addition.
- Data Analysis: a. Observe the visual color change of the solution upon addition of Zn(II). b. Plot the change in absorbance at the wavelength of maximum change (λ_{max}) against the concentration of Zn(II). c. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD) for Zn(II).[11]

Mandatory Visualizations (Graphviz)

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